molecular formula C20H22N4S B4285727 N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea

N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4285727
M. Wt: 350.5 g/mol
InChI Key: IEJSKDHCPSDBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea, also known as DMPT, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea is not fully understood. However, it has been proposed that N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea may act as a modulator of the hypothalamic-pituitary-gonadal axis, which regulates the production of hormones involved in reproduction and growth. N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been shown to have various biochemical and physiological effects, including the stimulation of growth hormone and insulin-like growth factor-1 secretion, the activation of the AMPK pathway, and the modulation of the immune system. N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has several advantages for use in laboratory experiments, including its low toxicity, high purity, and stability. However, N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has some limitations, such as its limited solubility in water and its potential to interact with other chemicals in the experimental system.

Future Directions

For the study of N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea include further investigation of its mechanism of action, exploration of its potential applications in other fields, and studies on its safety and toxicity.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been shown to improve the growth performance and feed utilization of animals, such as pigs and chickens. In aquaculture, N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been used as a feed attractant to increase the feed intake and growth of fish and shrimp. In medicine, N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-14-8-6-10-18(16(14)3)21-20(25)22-19-11-12-24(23-19)13-17-9-5-4-7-15(17)2/h4-12H,13H2,1-3H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSKDHCPSDBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC2=NN(C=C2)CC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-3-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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